Germane, iodotris(trifluoromethyl)-

CVD precursor vapor pressure volatility

Germane, iodotris(trifluoromethyl)-, also referred to as tris(trifluoromethyl)iodogermane or (CF3)3GeI, is a volatile, colorless organogermanium halide (molecular formula C3F9GeI, MW 406.56). Its structure features three electron-withdrawing trifluoromethyl groups attached to a germanium center, which is capped by a single iodine atom.

Molecular Formula C3F9GeI
Molecular Weight 406.55 g/mol
CAS No. 66348-18-3
Cat. No. B1608808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, iodotris(trifluoromethyl)-
CAS66348-18-3
Molecular FormulaC3F9GeI
Molecular Weight406.55 g/mol
Structural Identifiers
SMILESC(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)I
InChIInChI=1S/C3F9GeI/c4-1(5,6)13(14,2(7,8)9)3(10,11)12
InChIKeySNDJUKPGRATGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germane, iodotris(trifluoromethyl)- (CAS 66348-18-3): A Volatile Perfluoromethylgermanium Precursor for Specialized Organometallic and Materials Synthesis


Germane, iodotris(trifluoromethyl)-, also referred to as tris(trifluoromethyl)iodogermane or (CF3)3GeI, is a volatile, colorless organogermanium halide (molecular formula C3F9GeI, MW 406.56) [1]. Its structure features three electron-withdrawing trifluoromethyl groups attached to a germanium center, which is capped by a single iodine atom . This combination yields a unique profile of moderate volatility (boiling point 72 °C), a vapor pressure of 115 mmHg at 20 °C, and a density of 2.074 g/mL, making it a liquid under ambient laboratory conditions that is easily handled for synthetic and vapor-deposition applications [1].

Why Generic Substitution Fails: The Quantifiable Performance Gap Between Iodotris(trifluoromethyl)germane and Halogenated or Tetrakis-Germanes


Replacing (CF3)3GeI with a seemingly analogous compound—such as (CF3)3GeCl, GeCl4, or GeI4—without quantitative justification leads to significant trade-offs in volatility, reactivity, and downstream synthetic outcomes [1][2]. The iodine substituent in (CF3)3GeI is a substantially better leaving group than chloride, accelerating nucleophilic substitutions that are sluggish or require forcing conditions with other halides [1]. Meanwhile, the three CF3 groups confer higher vapor pressure than non-fluorinated germanium halides like GeCl4 (115 mmHg vs. 76 mmHg at 20 °C), directly impacting precursor delivery efficiency in vapor-phase processes [2]. The sections below present the specific numerical evidence that makes (CF3)3GeI the compound of choice for targeted research and industrial applications.

Product-Specific Quantitative Evidence Guide: Iodotris(trifluoromethyl)germane vs. Closest Analogs


Volatility Advantage: (CF3)3GeI Boils 56 °C Higher than (CF3)3GeCl While Delivering 51% Higher Vapor Pressure than GeCl4

Direct head-to-head comparison of boiling points within the (CF3)3GeX series reveals that (CF3)3GeI (bp 72 °C) boils 56 °C higher than (CF3)3GeCl (bp 16 °C) [1]. This quantifiable difference means (CF3)3GeI remains a liquid under standard laboratory conditions without requiring cryogenic handling, unlike its chloride analog. When compared to the common CVD precursor GeCl4 (vapor pressure 76 mmHg at 20 °C), (CF3)3GeI exhibits a 51% higher vapor pressure of 115 mmHg at the same temperature, indicating a more efficient vapor delivery for deposition processes [1][2].

CVD precursor vapor pressure volatility

Synthetic Versatility: The Iodide Leaving Group Enables Facile Nucleophilic Substitution to Azides, Amines, and Chalcogenides

In the (CF3)3GeX series, the iodide derivative serves as the most reactive electrophile for nucleophilic substitution. (CF3)3GeI reacts with activated silver azide in neat conditions or in dichloromethane/toluene to give (CF3)3GeN3, a highly volatile liquid used as a precursor to germanium nitride materials [1]. The same iodide reacts with Ag2E (E = O, S, Se) to afford the bis-germyl chalcogenides [(CF3)3Ge]2E, whereas the fluoride analog requires Te(SiMe3)2 for analogous transformations [2]. This reactivity pattern is consistent with the weaker Ge–I bond (bond dissociation energy ~ 220 kJ/mol for typical Ge–I bonds) relative to Ge–Cl (~350 kJ/mol) [3], positioning (CF3)3GeI as the preferred synthon for derivatization.

organogermanium synthesis leaving group nucleophilic substitution

Precursor to the (CF3)3Ge− Anion: pKa = 2.7 of (CF3)3GeH Quantifies Access to a Pseudo-Halide Building Block

The conjugate acid of the (CF3)3Ge− anion, (CF3)3GeH, has a measured pKa of 2.7 in aqueous solution, classifying it among the strongest carbon-based acids (stronger than acetic acid, pKa 4.76) [1]. This pKa value is a direct consequence of the electron-withdrawing power of the three CF3 groups, which stabilizes the conjugate base. The (CF3)3Ge− anion itself behaves as a pseudohalide, with properties strongly related to the iodide ion [1]. (CF3)3GeI serves as the most direct precursor to this anion via reduction or metathesis, providing a quantitative thermodynamic driver (pKa 2.7 corresponds to ΔG° ≈ 15.4 kJ/mol for deprotonation) for accessing a class of organogermanium nucleophiles that are not available from GeCl4 or GeI4, whose hydrides (GeH4, pKa ~25) are far weaker acids [2].

pKa germanium anion pseudohalide

Ge–C Bond Weakening Confirmed by Force Constant Analysis: The (CF3)3GeX Series Exhibits Distinctly Softer Bonds than Methyl Analogues

Normal coordinate analysis of the complete series (CF3)3GeX (X = F, Cl, Br, I) yields Ge–C stretching force constants that are systematically lower than those of the corresponding methylgermanes [1]. While the abstract reports that GeC force constants range from 2.08 N cm−1 for CF3GeI3 to 2.50 N cm−1 for CF3GeF3, representative values for the (CF3)3GeX series fall within a similar low range (approximately 2.0–2.5 N cm−1), compared to ~3.0–3.5 N cm−1 for (CH3)3GeX [2]. The lower force constants indicate that the Ge–C bonds in perfluoromethylgermanes are intrinsically weaker and more labile than those in their methyl counterparts, a property that facilitates thermal decomposition pathways relevant to CVD precursor design [1].

force constant vibrational spectroscopy bond strength

Best Research and Industrial Application Scenarios for Iodotris(trifluoromethyl)germane (CAS 66348-18-3)


Synthesis of (CF3)3GeN3 as a High-Volatility Precursor for Germanium Nitride Thin Films

Building on the demonstrated reactivity of (CF3)3GeI with AgN3 [1], (CF3)3GeN3 can be prepared in high purity and used as a volatile CVD/ALD precursor. The azide decomposes cleanly to germanium nitride (Ge3N4) upon thermal or plasma activation, offering a route to gate dielectrics and passivation layers in microelectronics that avoids the handling difficulties of gaseous GeH4 or the chlorine contamination associated with GeCl4. The 56 °C higher boiling point relative to (CF3)3GeCl ensures safe liquid handling, while the 115 mmHg vapor pressure at 20 °C guarantees sufficient mass transport for deposition.

Preparation of Bis[tris(trifluoromethyl)germyl]chalcogenides [(CF3)3Ge]2E (E = O, S, Se, Te) as Single-Source Precursors for Germanium Chalcogenide Semiconductors

(CF3)3GeI reacts cleanly with Ag2E or Li2Te to afford molecular [(CF3)3Ge]2E compounds [2]. These volatile, carbon-free precursors can be used in MOCVD or aerosol-assisted CVD to deposit GeO2, GeS2, GeSe2, or GeTe thin films—materials critical for phase-change memory (PCM), infrared optics, and solid-state electrolytes. The internal Ge–E bonds direct stoichiometric film growth, reducing the need for separate chalcogen precursors and enabling lower deposition temperatures than the traditional GeCl4 + H2E route.

Generation of the (CF3)3Ge− Pseudo-Halide Anion for Organometallic and Cluster Synthesis

The low pKa of (CF3)3GeH (2.7) ensures that the (CF3)3Ge− anion is readily generated from (CF3)3GeI via reduction [3]. This anion serves as a potent nucleophile for the synthesis of transition metal germyl complexes such as [(CF3)3GePt(PPh3)2]2Hg, which are precursors to homogeneous catalysts and model compounds for C–Ge bond activation studies. The iodide precursor is preferred over chloride because the reduction of Ge–I bonds is thermodynamically more favorable, leading to higher yields of the desired anionic species.

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